N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide
Description
N-{3-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a pyridazinone core linked via a propyl chain to a thiazole carboxamide moiety. Its structural complexity underscores the importance of substituent positioning and electronic modulation in drug design.
Properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-13-19(28-14(2)22-13)20(26)21-11-4-12-24-18(25)10-9-17(23-24)15-5-7-16(27-3)8-6-15/h5-10H,4,11-12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGAOLCAZXOXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring
- A pyridazine moiety
- A methoxyphenyl group
This structural diversity suggests a multifaceted interaction profile with biological targets.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms:
- COX Inhibition : Compounds containing pyridazine rings have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
- Antioxidant Activity : The thiazole and pyridazine components may contribute to antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Antimicrobial Activity
A study conducted on related compounds found that derivatives with thiazole and pyridazine structures exhibited varying degrees of antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating strong potential for therapeutic use .
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
|---|---|---|
| Compound A | 10 | 20 |
| This compound | 5 | 15 |
Anti-inflammatory Activity
In vitro studies have indicated that the compound can reduce inflammation markers in human cell lines. It was found to inhibit the production of prostaglandins and other inflammatory mediators by blocking COX enzymes .
Cytotoxicity Studies
Cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapeutics with minimal side effects.
Case Studies
- Case Study on Inflammatory Models : In a controlled study using animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory cytokines compared to untreated controls. The findings suggest its potential as an anti-inflammatory agent in clinical settings .
- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against resistant strains of bacteria, where it outperformed traditional antibiotics in both efficacy and speed of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound shares structural motifs with several analogs (Table 1), but key differences in ring systems and substituents lead to divergent properties:
Key Observations:
- Core Rings: The target’s pyridazinone-thiazole system contrasts with the thiazolo[5,4-b]pyridine in and pyrrolo-thiazolo-pyrimidine in . These differences influence electronic delocalization and binding affinity.
- However, the pyrrolidinylmethyl group in introduces basicity and conformational flexibility absent in the target.
- Linker Flexibility: The propyl chain in the target may permit greater rotational freedom compared to rigid fused-ring systems in , affecting pharmacokinetic properties like membrane permeability.
Pharmacological Implications
- Bioactivity Potential: The carboxamide group in the target and may enhance binding to enzyme active sites (e.g., phosphodiesterases, as suggested by ’s sildenafil analogs). However, the pyridazinone core could confer selectivity distinct from pyrazole-based compounds like .
- Metabolic Stability: The 4-methoxyphenyl group in the target and may slow oxidative metabolism compared to non-substituted analogs, though this requires experimental validation.
Electronic vs. Structural Similarity
As noted in , “isovalency” (similar valence electrons without structural congruence) may explain why the target and differ in activity despite shared thiazole-carboxamide motifs. For instance, the fused thiazolo-pyridine in creates a planar structure unsuitable for targets requiring pyridazinone’s puckered geometry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
